4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine is a complex organic compound that features a benzotriazole moiety linked to a thiazole ring through an oxoethanimidoyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine typically involves multiple steps:
Formation of the Benzotriazole Intermediate: This step involves the reaction of benzotriazole with an appropriate alkylating agent to form a benzotriazolyl intermediate.
Coupling with Thiazole: The benzotriazolyl intermediate is then coupled with a thiazole derivative under specific conditions, often involving a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethanimidoyl group, potentially converting it to an amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazolyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzotriazole moiety is known for its ability to interact with metal ions, which can be crucial in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzotriazolyl Derivatives: Compounds like benzotriazolyl alkyl isocyanides share the benzotriazole moiety and are used in similar synthetic applications.
Thiazole Derivatives: Compounds such as thiazole-2-amines are structurally related and are also explored for their biological activities.
Uniqueness
What sets 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine apart is the combination of benzotriazole and thiazole functionalities within a single molecule, providing a unique scaffold for the development of multifunctional compounds with diverse applications.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
CAS No. |
71445-20-0 |
---|---|
Molecular Formula |
C12H10N6O3S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
benzotriazol-1-yl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C12H10N6O3S/c1-20-16-10(8-6-22-12(13)14-8)11(19)21-18-9-5-3-2-4-7(9)15-17-18/h2-6H,1H3,(H2,13,14)/b16-10+ |
InChI Key |
WKQPUFYPPOFADD-MHWRWJLKSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)ON2C3=CC=CC=C3N=N2 |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.